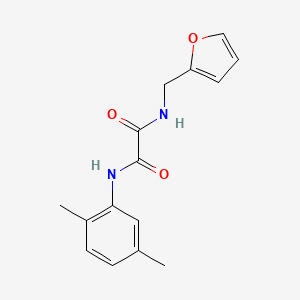
N-(2,5-dimethylphenyl)-N'-(2-furylmethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-N'-(2-furylmethyl)ethanediamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMFEDA and is a member of the diamide family. DMFEDA has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
科学研究应用
DMFEDA has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, DMFEDA has been studied for its potential as an anticancer agent and as a modulator of ion channels. In agriculture, DMFEDA has been studied for its potential as a plant growth regulator and as a pesticide. In materials science, DMFEDA has been studied for its potential as a polymer additive and as a component in electronic devices.
作用机制
The mechanism of action of DMFEDA is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of cell proliferation. DMFEDA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to modulate the activity of potassium channels, which are involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
DMFEDA has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the modulation of ion channels, and the induction of apoptosis. DMFEDA has also been shown to have antioxidant activity and to protect cells from oxidative damage. In addition, DMFEDA has been shown to have anti-inflammatory activity and to reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
DMFEDA has several advantages for laboratory experiments, including its high purity and stability. It is also relatively easy to synthesize using standard laboratory techniques. However, DMFEDA has some limitations, including its low solubility in water and its potential toxicity. Careful attention must be paid to the concentration and exposure time of DMFEDA in laboratory experiments to ensure the safety of researchers and to avoid potential artifacts in experimental results.
未来方向
There are several future directions for research on DMFEDA, including the development of more efficient synthesis methods, the investigation of its potential as an anticancer agent and as a modulator of ion channels, and the exploration of its potential applications in agriculture and materials science. In addition, further studies are needed to elucidate the mechanism of action of DMFEDA and to investigate its potential for use in combination therapies for cancer and other diseases.
Conclusion:
In conclusion, DMFEDA is a chemical compound that has potential applications in various fields, including medicinal chemistry, agriculture, and materials science. DMFEDA has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in laboratory experiments, and future directions. Further research is needed to fully understand the potential of DMFEDA and to develop new applications for this compound.
合成方法
DMFEDA can be synthesized using various methods, including the reaction of 2,5-dimethylphenyl isocyanate with 2-furylmethylamine. Another method involves the reaction of 2,5-dimethylphenyl isocyanate with 2-furylmethyl alcohol followed by the addition of ethylenediamine. The synthesis of DMFEDA requires careful attention to reaction conditions, such as temperature and pH, to ensure the formation of the desired product.
属性
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10-5-6-11(2)13(8-10)17-15(19)14(18)16-9-12-4-3-7-20-12/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJXNRMUIVYBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-1-[(4-tert-butylphenyl)thio]-3-chloroanthra-9,10-quinone](/img/structure/B5107005.png)
![2-chloro-N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5107009.png)
![3-(1-naphthyl)-5-(1H-tetrazol-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107015.png)
![3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107021.png)
![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5107030.png)


![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5107060.png)
![4-(4-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]-2-butanamine](/img/structure/B5107068.png)


![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5107093.png)
![17-(4-amino-3,5-dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5107094.png)